(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Description
(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
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Biological Activity
(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
- Molecular Formula: C13H21NO4
- SMILES Notation: C/C=C/[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
This compound features a pyrrolidine ring with a cyclopentyl substituent and an ester functional group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antiproliferative Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells .
- Neuroprotective Effects : Certain analogs have shown promise in neuroprotective assays, potentially through modulation of glutamate receptors, which play a critical role in neuronal signaling and survival .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may affect the activity of enzymes involved in inflammatory processes or metabolic pathways .
Case Studies and Experimental Data
A number of studies have explored the biological activity of this compound and its analogs:
Study | Findings | Methodology |
---|---|---|
Pendergrass et al. (2020) | Identified significant inhibition of cell proliferation in cancer cell lines at concentrations above 50 μM | Cell viability assays |
PMC7227796 | Demonstrated neuroprotective effects in vitro, with a focus on NMDA receptor modulation | Electrophysiological recordings |
PubChem Data | Suggested potential for enzyme inhibition related to inflammatory pathways | Enzyme kinetics studies |
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound's structure suggests it may interact with glutamate receptors, particularly NMDA receptors, which are implicated in neurodegenerative diseases .
- Cell Cycle Regulation : Evidence indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Properties
IUPAC Name |
(3S,4S)-4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(10-6-4-5-7-10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXRUYOHJRSRO-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.